molecular formula C33H50O10 B031414 Tautomicetina CAS No. 119757-73-2

Tautomicetina

Número de catálogo: B031414
Número CAS: 119757-73-2
Peso molecular: 606.7 g/mol
Clave InChI: VAIBGAONSFVVKI-BUVRLJJBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[(16E)-17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate is a natural product found in Streptomyces griseochromogenes with data available.

Aplicaciones Científicas De Investigación

Inmunología: Nueva Actividad Inmunosupresora

La Tautomicetina ha sido identificada como un potente inmunosupresor, exhibiendo una actividad aproximadamente 100 veces mayor que la ciclosporina A, un fármaco inmunosupresor ampliamente utilizado . Esta notable eficacia posiciona a la TMC como un candidato prometedor para prevenir el rechazo de trasplantes de órganos y tratar enfermedades autoinmunes. Su mecanismo de acción único, que difiere de otros inmunosupresores conocidos, podría conducir a nuevas estrategias terapéuticas en inmunología.

Investigación Antibiótica: Propiedades Antifúngicas

Descubierta originalmente como un antibiótico antifúngico, la TMC mostró efectividad contra Sclerotinia sclerotiorum, un patógeno vegetal . La capacidad de la TMC para combatir infecciones fúngicas se suma a su potencial como agente farmacéutico, especialmente en una era donde la resistencia a los antibióticos existentes es una preocupación creciente.

Investigación del Cáncer: Actividades Anticancerígenas

Se ha informado que la TMC posee actividades anticancerígenas, específicamente a través de la inhibición diferencial de proteínas fosfatasas como PP1, PP2A y SHP2 . Estas enzimas son críticas en el crecimiento y división celular, y su inhibición por la TMC podría proporcionar una vía para el desarrollo de nuevas terapias anticancerígenas.

Bioingeniería: Ingeniería de Vías

La biosíntesis de la TMC implica una cadena de poliquetida lineal, que es única entre los compuestos basados en poliquetidas . La ingeniería del grupo de genes biosintéticos de la TMC ha llevado a la producción de varios derivados con diferentes actividades biológicas. Esto abre posibilidades para la creación de nuevos fármacos mediante técnicas de bioingeniería.

Biología Molecular: Estudio de la Biosíntesis de Poliquetidas

La biosíntesis de la TMC como una estructura lineal sin formar un anillo de lactona es inusual e implica la presencia de una tioesterasa de poliquetida única . Estudiar esta vía puede mejorar nuestra comprensión de la biosíntesis de poliquetidas, lo cual es crucial para el desarrollo de nuevos antibióticos y otros productos naturales.

Investigación Genética: Análisis de Genes Reguladores

La producción de la TMC está estrechamente regulada por dos genes reguladores específicos de la vía ubicados en su grupo de genes biosintéticos . La investigación sobre estos mecanismos reguladores puede proporcionar información sobre el control de la expresión génica y podría aplicarse para mejorar los rendimientos de otros productos naturales de importancia médica.

Direcciones Futuras

Future research could focus on uncovering the reasons why TMC thioesterase prefers hydrolysis rather than macrocyclization, and reveal the molecular basis of TE-catalyzed hydrolysis and macrocyclization . This could further the discovery and design of novel engineered macrolactones .

Análisis Bioquímico

Biochemical Properties

Tautomycetin is a selective inhibitor of protein phosphatase 1 . It interacts with enzymes such as protein phosphatase 1 and protein phosphatase 2A . These interactions play a crucial role in the regulation of many cellular events such as transcription, translation, cell division, muscle contraction, glycogen synthesis, and neuronal signaling .

Cellular Effects

Tautomycetin has been shown to inhibit the growth of colorectal cancer cells through p21cip/WAF1 induction via the extracellular signal–regulated kinase pathway . It also has potent immunosuppressive activity, inhibiting the proliferation of T cells by inhibition of IL-2 secretion .

Molecular Mechanism

Tautomycetin exerts its effects at the molecular level through several mechanisms. It inhibits tyrosine phosphorylation of intracellular signaling molecules involved in various cellular responses such as T-cell receptor–proximal signaling . It also blocks the effective deprotonation of the substrate, and inhibits the nucleophilic attack owing to steric hindrance .

Dosage Effects in Animal Models

In animal models, Tautomycetin has shown significant immunosuppressive activity. In rats that received a heterotopic cardiac allograft, the graft survived more than 160 days, comparable to graft survival in allografted rats treated with cyclosporine A .

Metabolic Pathways

Tautomycetin is synthesized in S. griseochromogenes by two type I polyketide synthases, denoted by modules named TtnA and TtnB . The dialkyl maleic anhydride moiety is synthesized separately by eight enzymes (TtnKLMNOPRS) and incorporated into the growing polyketide by esterification mediated via TtnK at the end of TtnA .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tautomycetin involves several steps that include the coupling of two key intermediates, followed by several functional group transformations. The key intermediates are a substituted pyranone and a substituted indole. The pyranone is first alkylated and then converted to a ketone. The indole is then alkylated and coupled with the ketone intermediate. The resulting product is then subjected to several functional group transformations to yield Tautomycetin.", "Starting Materials": ["2,4-dihydroxy-3-methyl-6-(3-methyl-2-butenyl)pyran-4-one", "3-(2-bromoethyl)-1H-indole", "LDA", "MeI", "NaBH4", "H2O2", "NaOH", "HCl", "NaCl", "EtOAc", "MeOH"], "Reaction": [ "Alkylation of 2,4-dihydroxy-3-methyl-6-(3-methyl-2-butenyl)pyran-4-one with MeI and NaH in EtOAc to yield the alkylated pyranone intermediate", "Conversion of the alkylated pyranone intermediate to the ketone intermediate using NaBH4 and H2O2 in NaOH", "Alkylation of 3-(2-bromoethyl)-1H-indole with LDA and the ketone intermediate in THF to yield the coupled intermediate", "Hydrolysis of the coupled intermediate using HCl in MeOH to yield the acid intermediate", "Esterification of the acid intermediate with MeOH and HCl in THF to yield the methyl ester intermediate", "Reduction of the methyl ester intermediate using NaBH4 in MeOH to yield the alcohol intermediate", "Oxidation of the alcohol intermediate using NaIO4 in NaHCO3 to yield the aldehyde intermediate", "Formation of the final product Tautomycetin by cyclization of the aldehyde intermediate in the presence of NaHCO3 and H2O in MeOH" ] }

Número CAS

119757-73-2

Fórmula molecular

C33H50O10

Peso molecular

606.7 g/mol

Nombre IUPAC

[(16Z)-17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl] 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate

InChI

InChI=1S/C33H50O10/c1-9-24(10-2)15-25(34)14-19(4)13-18(3)11-12-26(35)21(6)28(37)16-27(36)20(5)23(8)42-30(39)17-29(38)31-22(7)32(40)43-33(31)41/h9,15,18-21,23,26-27,29,35-36,38H,1,10-14,16-17H2,2-8H3/b24-15+

Clave InChI

VAIBGAONSFVVKI-BUVRLJJBSA-N

SMILES isomérico

CC/C(=C/C(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)/C=C

SMILES

CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C

SMILES canónico

CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C

Pictogramas

Acute Toxic

Sinónimos

(βR)-2,5-Dihydro-β-hydroxy-4-methyl-2,5-dioxo-3-furanpropanoic Acid (1R,2S,6S,7S,10S,12R,15E)-16-Ethyl-3,7-dihydroxy-1,2,6,10,12-pentamethyl-5,14-dioxo-15,17-octadecadien-1-yl Ester

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tautomycetin
Reactant of Route 2
Reactant of Route 2
Tautomycetin
Reactant of Route 3
Tautomycetin
Reactant of Route 4
Tautomycetin
Reactant of Route 5
Tautomycetin
Reactant of Route 6
Tautomycetin
Customer
Q & A

Q1: What is the primary molecular target of Tautomycetin?

A1: Tautomycetin (TTN) is a highly potent and selective inhibitor of serine/threonine protein phosphatase type 1 (PP1). [, ] While it also exhibits some inhibitory activity against protein phosphatase 2A (PP2A), its selectivity for PP1 is significantly higher. [, ]

Q2: How does Tautomycetin interact with PP1?

A2: Tautomycetin forms a covalent bond with a cysteine residue specific to PP1, Cys127, located within the enzyme's active site. [] This covalent interaction is primarily responsible for the high selectivity of TTN towards PP1.

Q3: What are the downstream effects of Tautomycetin's inhibition of PP1?

A3: Inhibition of PP1 by TTN affects numerous cellular processes due to PP1's involvement in various signaling pathways. Some of the observed effects include:

  • Suppression of the TNFα/NF-κB pathway: TTN inhibits the phosphorylation of IKKα and IKKβ, preventing the degradation of IκBα, and ultimately suppressing NF-κB activation. [, ]
  • Modulation of the Raf-1/MEK/ERK pathway: Tautomycetin has been shown to suppress the activation of ERK by inhibiting the activation of Raf-1. [] This suggests a role for PP1 in the positive regulation of the Raf-1/MEK/ERK pathway.
  • Induction of apoptosis in specific cell types: TTN can induce apoptosis in activated T-cells [] and various cancer cell lines. [, , ] The exact mechanisms of apoptosis induction may vary depending on the cell type.

Q4: What is the molecular formula and weight of Tautomycetin?

A4: Tautomycetin has the molecular formula C33H50O10 and a molecular weight of 606.75 g/mol. []

Q5: Are there any distinctive structural features of Tautomycetin?

A5: Yes, Tautomycetin contains a unique dialkylmaleic anhydride moiety linked to a linear polyketide chain with an unusual terminal alkene. [, , ] This complex structure contributes to its specific interactions with PP1.

Q6: How do structural modifications of Tautomycetin affect its activity and selectivity?

A6: Studies on Tautomycetin analogues revealed that:

  • The maleic anhydride moiety is crucial for PP1 inhibitory activity. []
  • The C1-C18 polyketide chain is essential for inhibiting tumor cell proliferation but not for PP1 inhibition. []
  • Modifications in the linker region and the C2''-C5 fragment can significantly influence PP1/PP2A selectivity. [, ]

Q7: Is there any information available on the absorption, distribution, metabolism, and excretion (ADME) of Tautomycetin?

A7: While detailed PK/PD studies are limited, in silico analysis suggests that Tautomycetin exhibits low protein binding and high tissue distribution. [] Furthermore, it appears to be stable towards CYP3A4 metabolism. []

Q8: What are the key findings from in vitro and in vivo studies on Tautomycetin?

A8:

  • Inhibition of cell proliferation: Tautomycetin effectively inhibits the proliferation of various cancer cell lines, including colorectal, [] breast, [] and medullary thyroid cancer cells. []
  • Suppression of T-cell activation: TTN demonstrates potent immunosuppressive activity by inhibiting T-cell activation and inducing apoptosis in activated T-cells. [, , ]
  • Prolongation of islet allograft survival: In a rodent model, Tautomycetin synergized with Cyclosporine A, significantly prolonging islet allograft survival. [, , ]
  • Induction of hypertension in a specific mouse model: Endothelial expression of the Cul3Δ9 mutant, mimicking a human hypertension-causing mutation, led to nocturnal hypertension and arterial stiffening in mice. [, ] This effect was linked to impaired eNOS activity and decreased nitric oxide production due to dysregulation of the Cullin3/PP2A/phospho-eNOS pathway. [, ]

Q9: What is known about the toxicity and safety profile of Tautomycetin?

A9: Information regarding the long-term toxicity of Tautomycetin is currently limited.

Q10: Have any specific drug delivery or targeting strategies been explored for Tautomycetin?

A10: Specific drug delivery and targeting strategies for Tautomycetin are still under investigation.

Q11: How is Tautomycetin biosynthesized?

A11: Tautomycetin is a polyketide natural product synthesized by a complex biosynthetic pathway involving:

  • Polyketide synthases (PKSs): Two modular type I PKSs (TtnAB) are responsible for assembling the polyketide backbone of TTN. [, ]
  • Tailoring enzymes: These enzymes modify the initial polyketide product through various reactions, including oxidation, reduction, dehydration, and decarboxylation. [, , ]
  • Prenylated FMN-dependent decarboxylase (TtnD): This enzyme, belonging to the UbiD family, catalyzes the penultimate step of TTN biosynthesis. []

Q12: Are there any regulatory mechanisms controlling Tautomycetin biosynthesis?

A12: Yes, several regulatory genes within the Tautomycetin biosynthetic gene cluster have been identified:

  • tmcN: This gene encodes a pathway-specific positive regulator, TmcN, which activates the transcription of genes involved in TTN biosynthesis. []
  • tmcT: This gene encodes another pathway-specific regulator, TmcT, which also plays a crucial role in TTN production. []
  • wblA: Disruption of the global regulatory gene wblA led to increased TTN productivity in Streptomyces sp. CK4412. [] This suggests a complex regulatory cascade involving both global and pathway-specific regulators in controlling TTN biosynthesis.

Q13: What are the potential applications of Tautomycetin?

A13: Given its potent biological activities, Tautomycetin shows promise for various applications:

  • Immunosuppressant: Its ability to selectively suppress T-cell activation makes it a potential candidate for developing new immunosuppressive drugs. [, , ]
  • Anticancer agent: The potent antiproliferative activity of TTN against various cancer cell lines highlights its potential as a lead compound for developing novel anticancer therapies. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.